molecular formula C17H15FN4OS B2759281 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1226449-58-6

1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2759281
CAS No.: 1226449-58-6
M. Wt: 342.39
InChI Key: ABTYUFVIXHJMQS-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a potent, cell-permeable, and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4. It functions by competitively inhibiting the binding of BRD4's bromodomains to acetylated lysine residues on histones, a key mechanism in epigenetic signaling. This disruption prevents BRD4 from recruiting transcriptional machinery to specific gene promoters, thereby modulating the expression of genes critical for cell cycle progression and inflammation. Its high specificity makes it an invaluable tool for investigating the role of BRD4 and BET proteins in oncology, particularly in cancers driven by oncogenic transcription factors, and in immunological studies. Research utilizing this compound has shed light on the therapeutic potential of BET inhibition and continues to be a cornerstone for exploring epigenetic pathways in disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-24-15-7-5-12(6-8-15)10-19-17(23)16-11-22(21-20-16)14-4-2-3-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTYUFVIXHJMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications .

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide serves as a versatile building block for the synthesis of more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. The compound can undergo various chemical reactions such as oxidation and reduction, which allow for the introduction of additional functional groups or modification of existing ones .

Biology

The compound has been investigated for its potential biological activities , particularly in the context of antimicrobial and anticancer properties. Research indicates that triazole derivatives can exhibit significant inhibition against various pathogens and cancer cell lines. For instance, compounds with similar triazole scaffolds have shown potent activity against non-small cell lung cancer and other malignancies .

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its unique structure that allows interaction with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity . Various studies have highlighted its potential in treating conditions such as cancer and infectious diseases.

Industrial Applications

The compound is also gaining traction in industrial applications where it is utilized in the development of new materials and chemical processes. Its unique properties enable it to function as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The scalability of its synthesis process is crucial for industrial applications, ensuring that it can be produced efficiently without compromising quality .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant potency against non-small cell lung cancer cell lines with favorable pharmacokinetic properties.
Antimicrobial PropertiesShowed effective inhibition against various microbial strains, indicating potential as an antimicrobial agent.
Synthesis MethodsHighlighted efficient synthetic routes for producing triazole derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
Target Compound 1: 3-Fluorophenyl
4: 4-(Methylsulfanyl)benzyl carboxamide
C₁₇H₁₄FN₄OS ~342.85 High lipophilicity (methylsulfanyl), metabolic stability (fluorine) Potential MIF inhibition or kinase modulation
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () 1: 4-Ethoxyphenyl
4: 3-Fluorophenyl carboxamide
5: Methyl
C₁₈H₁₇FN₄O₂ 340.36 Ethoxy group increases solubility; 5-methyl adds steric bulk Unspecified activity, likely reduced metabolic stability compared to target
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide () 1: 4-Methylphenyl
4: Variable N-substituents
5: Methyl
Variable (e.g., C₁₃H₁₅N₄O) ~260–350 Methyl groups enhance hydrophobicity; flexible N-substituents Antimicrobial or cytotoxic applications
1-(3-Chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide () 1: 3-Chlorophenyl
4: 4-(Methylsulfanyl)benzyl carboxamide
C₁₇H₁₅ClN₄OS 358.85 Chlorine increases steric hindrance and electronegativity Enhanced target binding affinity vs. fluorine
MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) () 1: 3,4-Dimethylphenyl
4: Benzyl carboxamide
C₁₉H₁₉N₄O 323.38 Dimethylphenyl enhances π-π stacking; no sulfur MIF tautomerase inhibition (IC₅₀ ~5 μM)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s methylsulfanyl group confers higher logP (~3.5 estimated) compared to ethoxy (logP ~2.8) or methyl (logP ~2.5) substituents.
  • Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in CAI analogs (), whereas chlorinated analogs () may undergo faster phase I degradation.
  • Target Binding : The methylsulfanyl group in the target compound may mimic cysteine residues in enzyme active sites (e.g., MIF), unlike ethoxy or methyl groups.

Biological Activity

1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has gained attention in various scientific fields due to its unique structure and potential biological activities. This compound belongs to the triazole family, which is known for a wide range of pharmacological properties, including antimicrobial and anticancer effects. The following sections will detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring with a 3-fluorophenyl group and a methylsulfanyl phenyl moiety. Its IUPAC name is this compound. The molecular formula is C17H15FN4OS, and it has a molecular weight of 342.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring through azide-alkyne cycloaddition reactions (click chemistry). This method allows for the introduction of various functional groups that enhance biological activity. The synthesis can be optimized for yield and purity through controlled reaction conditions and the use of specific catalysts.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a variety of pathogens. For instance, studies have shown that related compounds demonstrate efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate activity

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives of triazoles have been tested against breast cancer (MCF7) and colon cancer (HCT116) cell lines, showing promising cytotoxic effects . The proposed mechanism involves apoptosis induction through the modulation of signaling pathways related to cell survival.

Cell Line IC50 (µM) Reference
MCF715.0
HCT11620.5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.
  • DNA Interaction : Some triazoles have been shown to intercalate with DNA, disrupting replication processes.

Case Studies

Several studies have reported on the effectiveness of triazole compounds in preclinical models:

  • Antimicrobial Efficacy : A study evaluated various triazole derivatives for their antimicrobial properties against common pathogens. The results indicated that some derivatives exhibited MIC values comparable to standard antibiotics .
  • Anticancer Studies : Research focusing on the cytotoxic effects of triazole derivatives on cancer cell lines demonstrated significant growth inhibition in MCF7 and HCT116 cells, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole core. Key steps include:

  • Azide preparation : Reacting 3-fluoroaniline with sodium nitrite and azide donors under acidic conditions.
  • Alkyne activation : Functionalizing 4-(methylsulfanyl)benzylamine with propargyl bromide.
  • Cycloaddition : Combining the azide and alkyne with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in a 1:1 DMSO/H₂O solvent system at 60°C for 12 hours .
  • Yield optimization requires precise stoichiometry, inert atmosphere, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., singlet at δ 8.1 ppm for H-5 triazole proton) and substituent integration (e.g., fluorine coupling in ¹⁹F NMR) .
  • HPLC-MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~370.1 Da), while reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
  • FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 650 cm⁻¹ (C-F) confirm functional groups .

Q. What preliminary biological screening models are used to evaluate its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, with IC₅₀ calculations using nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, COX-2) at varying concentrations .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for CuAAC steps (e.g., B3LYP/6-31G* basis set) to identify rate-limiting steps .
  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like EGFR (PDB: 1M17). Focus on triazole-amide interactions with ATP-binding pockets .
  • ADMET Prediction : SwissADME or pkCSM models assess logP, bioavailability, and CYP450 interactions to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across similar triazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) and compare IC₅₀ values. For example, methylsulfanyl groups enhance membrane permeability vs. methoxy groups .
  • Meta-analysis : Pool data from PubChem and in-house assays (n ≥ 3 replicates) to identify outliers using Grubbs’ test (α=0.05).
  • Mechanistic studies : siRNA knockdown of putative targets (e.g., mTOR) in resistant cell lines to confirm on-/off-target effects .

Q. How to design experiments for reaction scalability and reproducibility in multi-step synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply Box-Behnken models to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor DoE reduces trial counts from 27 to 15 while maximizing yield .
  • Process Analytical Technology (PAT) : In-line FTIR monitors azide conversion in real-time, ensuring intermediate consistency .
  • Scale-up protocols : Use flow chemistry (e.g., Syrris Asia) for CuAAC steps, maintaining Reynolds number >2000 to avoid laminar flow issues .

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